molecular formula C11H15NO2 B8275796 N-(2-Benzyloxyethyl)acetamide

N-(2-Benzyloxyethyl)acetamide

Cat. No. B8275796
M. Wt: 193.24 g/mol
InChI Key: NGUKOXYITKIXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Benzyloxyethyl)acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Benzyloxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Benzyloxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-Benzyloxyethyl)acetamide

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-10(13)12-7-8-14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

NGUKOXYITKIXNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-acetylethanolamine (10.0 g, 6.79 ml, 97 mmol) in a mixture of anhydrous tetrahydrofuran (100 ml) and dimethylformamide (10 ml) was added to a stirred suspension of 80% sodium hydride in oil dispersion (2.90 g, 97 mmol) in dry tetrahydrofuran (140 ml), under nitrogen, at room temperature. After 1 hour, the reaction mixture was heated to 40°-50° C. and then, after a further 0.5 hour, cooled to ice-bath temperature. Next, benzyl bromide (13.8 ml, 116 mmol) was added and the resulting suspension stirred at room temperature for 18 hours, before being cautiously quenched with water (400 ml). The resulting mixture was extracted with ethyl acetate (2×300 ml) and the combined extracts washed with water (200 ml), dried (Na2SO4) and evaporated under reduced pressure. The resulting residue was partitioned between ethyl acetate and water, then the organic phase washed thrice with water, dried (Na2SO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with a solvent gradient of methanol:ethyl acetate (0:100 to 10:90), to give the required product (7.8 g) as an oil. Rf 0.21 (SS 17). LRMS: m/z 194.3 (M+1)+.
Quantity
6.79 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three

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